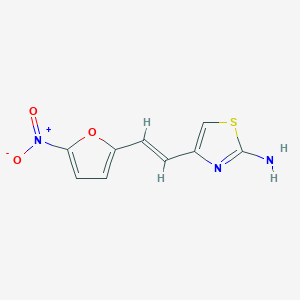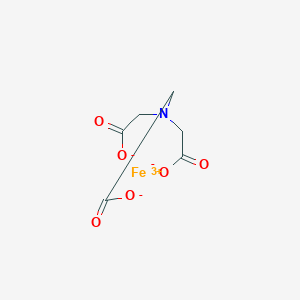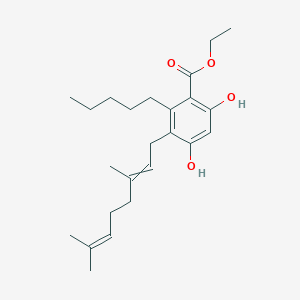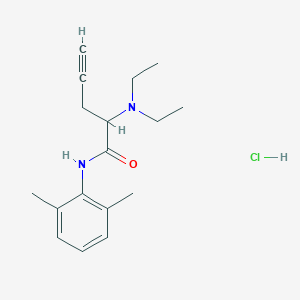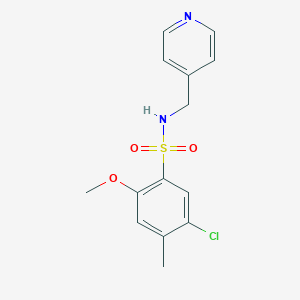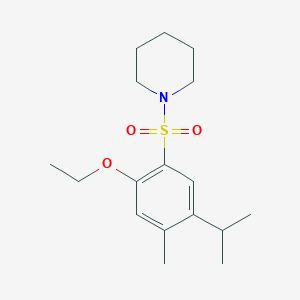
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether, also known as EIPPE, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes.
Mecanismo De Acción
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are the physiological activators of PKC. The inhibition of PKC activity by Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic animals.
Biochemical and Physiological Effects:
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting the activity of PKC, which is overexpressed in many types of cancer. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether also improves insulin sensitivity in diabetic animals by inhibiting the activity of PKC, which is implicated in the development of insulin resistance. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has also been shown to have anti-inflammatory effects by inhibiting the activity of PKC, which is involved in the activation of inflammatory cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is its potency as a PKC inhibitor. It has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. However, one of the limitations of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is its low solubility in water, which makes it difficult to use in in vitro experiments.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether. One of the potential applications of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is in the treatment of cancer. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to induce apoptosis in cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer. Another potential application of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is in the treatment of diabetes. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to improve insulin sensitivity in diabetic animals, making it a potential therapeutic agent for diabetes. Further research is needed to explore the potential therapeutic applications of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether in these and other diseases.
Métodos De Síntesis
The synthesis of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether involves the reaction of 4-isopropyl-5-methyl-2-nitrophenol with piperidine-1-sulfonic acid, followed by the reduction of the resulting nitro compound with sodium dithionite. The final step involves the etherification of the resulting amine with ethyl iodide. The yield of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is approximately 50%.
Aplicaciones Científicas De Investigación
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been extensively studied for its potential therapeutic applications. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to inhibit the activity of PKC, making it a potential therapeutic agent for these diseases.
Propiedades
Fórmula molecular |
C17H27NO3S |
|---|---|
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-5-21-16-11-14(4)15(13(2)3)12-17(16)22(19,20)18-9-7-6-8-10-18/h11-13H,5-10H2,1-4H3 |
Clave InChI |
JWVHDNAXDKPKFE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCCC2 |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




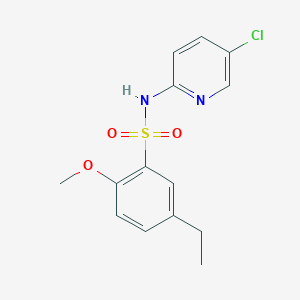



![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
